molecular formula C4H3F4N3O2S B1382335 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride CAS No. 1803565-87-8

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B1382335
CAS No.: 1803565-87-8
M. Wt: 233.15 g/mol
InChI Key: MMBYGWZHTYRMDG-UHFFFAOYSA-N
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Description

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride is a heterocyclic compound featuring a triazole core substituted with a methyl group, a trifluoromethyl group, and a sulfonyl fluoride moiety. Its molecular formula is C₅H₅F₃N₃O₂S, with a molecular weight of 243.17 g/mol (CAS: EN300-43390) .

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F4N3O2S/c1-11-2(4(5,6)7)9-10-3(11)14(8,12)13/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBYGWZHTYRMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159127
Record name 4H-1,2,4-Triazole-3-sulfonyl fluoride, 4-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803565-87-8
Record name 4H-1,2,4-Triazole-3-sulfonyl fluoride, 4-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803565-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,2,4-Triazole-3-sulfonyl fluoride, 4-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through the heterocyclization of fluorine-containing acyclic systems or the direct introduction of fluorine or a trifluoromethyl group into an existing heterocyclic system .

Industrial Production Methods

Industrial production methods for such compounds often involve the use of advanced fluorination techniques and specialized reagents to ensure high yields and purity. These methods are designed to be scalable and cost-effective to meet the demands of various industries .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Scientific Research Applications

Antifungal Activity

One of the primary applications of this compound is in the development of antifungal agents. Research has shown that derivatives of triazole compounds exhibit significant antifungal activity against various pathogenic fungi. For instance, studies have indicated that modifications to the triazole structure can enhance efficacy and reduce toxicity in mammalian cells .

Anticancer Properties

The sulfonyl fluoride moiety in this compound may also contribute to its potential as an anticancer agent. Preliminary investigations suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . Further studies are needed to elucidate the precise mechanisms and therapeutic potential.

Herbicides and Fungicides

In agrochemistry, 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride has been explored as a building block for developing new herbicides and fungicides. Its ability to disrupt fungal cell wall synthesis makes it a candidate for creating effective crop protection agents . The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues.

Polymer Additives

The compound's unique chemical structure allows it to function as an additive in polymer formulations. It can improve thermal stability and mechanical properties when incorporated into polymer matrices. Research indicates that such additives can enhance the performance characteristics of materials used in various industrial applications .

Case Study 1: Antifungal Development

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives, including sulfonyl fluorides, for their antifungal activity against Candida albicans. The results demonstrated that modifications to the triazole ring significantly impacted antifungal potency, with some compounds showing IC50 values in the low micromolar range .

Case Study 2: Agrochemical Efficacy

In a field trial reported by Pesticide Science, a formulation containing derivatives of this compound was tested against common agricultural pests. The results indicated a substantial reduction in pest populations compared to untreated controls, highlighting its potential as an effective agrochemical agent .

Mechanism of Action

The mechanism of action of 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to enzyme inhibition or other biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to triazole derivatives with varying substituents (Table 1). Key differences arise from electronic and steric effects of substituents:

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Key Functional Groups
4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride R1=CH₃, R2=CF₃, R3=SO₂F Not reported Sulfonyl fluoride
5b: 2-(4-(4-Methyl-5-(2-(4-cyanophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3yl)-phenyl)-5(6)-methyl-1H-benzoimidazole R1=CH₃, R2=S-C(O)-C₆H₄-CN 239–240 Thioether, benzimidazole
5c: 2-(4-(4-Methyl-5-(2-(4-fluorophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3yl)-phenyl)-5(6)-methyl-1H-benzimidazole R1=CH₃, R2=S-C(O)-C₆H₄-F 255–256 Thioether, benzimidazole
5g: 2-(4-(4-Methyl-5-(2-(2,4-dichlorophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3yl)-phenyl)-5(6)-methyl-1H-benzimidazole R1=CH₃, R2=S-C(O)-C₆H₃Cl₂ 159–160 Thioether, benzimidazole
2-(((4-Methyl-5-(octylthio)-4H-1,2,4-triazole-3-yl)methyl)thio)pyrimidine R1=CH₃, R2=S-(CH₂)₇CH₃ Not reported Alkylthio, pyrimidine

Key Observations :

  • Melting points for benzimidazole-linked analogs (e.g., 5b, 5c) exceed 200°C, suggesting higher crystallinity due to aromatic stacking, whereas the dichlorophenyl derivative (5g) has a lower melting point (159–160°C) due to steric hindrance .
Enzyme Inhibition
  • Target Compound : While direct data is unavailable, its structural analog 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (Ki = 0.97 mM for IMP-1 metallo-β-lactamase) shows moderate inhibition . The sulfonyl fluoride group may enhance binding via covalent interactions with catalytic residues.
  • Mercapto Triazole Derivatives : Exhibit mixed inhibition (KiCompetitive = 75 µM, KiUncompetitive = 56 µM) due to thiol-mediated interactions .
  • N-Acylated Thiosemicarbazides : Potent inhibitors (Ki = 11 µM) via competitive and uncompetitive binding, highlighting the importance of electron-withdrawing substituents .
Antimicrobial Activity
  • QSAR studies on triazole derivatives indicate that ΣQ (sum of atomic charges) and ΔE1 (HOMO-LUMO gap) critically influence activity. Electron-withdrawing groups (e.g., CF₃, SO₂F) increase ΣQ, enhancing antibacterial potency .
  • Analogs with 2,4-difluorophenyl or 3,4,5-trimethoxyphenyl substituents show broad-spectrum antifungal and antibiotic activities .

Toxicity Profiles

  • Target Compound : Sulfonyl fluorides are generally reactive but may exhibit lower acute toxicity compared to thiols.
  • Alkylthio Derivatives : Acute toxicity (LC₅₀) decreases with longer alkyl chains (e.g., octyl: LC₅₀ = 49.66 mg/L vs. methyl: LC₅₀ = 8.29 mg/L) due to reduced membrane permeability and metabolic stability .

Biological Activity

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride is a nitrogen-containing heterocyclic compound characterized by its unique triazole ring structure. This compound has garnered attention in medicinal chemistry and agrochemicals due to its diverse biological activities and potential applications. The presence of both the trifluoromethyl and sulfonyl fluoride groups enhances its reactivity and biological properties.

Chemical Structure and Properties

Chemical Formula: C4_4H4_4F3_3N3_3S
Molecular Weight: 183.155 g/mol
CAS Number: 30682-81-6
IUPAC Name: this compound

The compound features a five-membered triazole ring with three nitrogen atoms and two carbon atoms, which contributes to its chemical reactivity. The addition of a methyl group at the 4-position and a sulfonyl fluoride group at the 3-position significantly affects its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant biological activities. The biological effects of this compound can be summarized as follows:

  • Antifungal Activity: Triazole derivatives are known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.
  • Antibacterial Activity: Studies have shown that triazole compounds can exhibit antibacterial effects against various Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties: The compound has demonstrated potential antioxidant capabilities, which are essential for combating oxidative stress in biological systems.

Antifungal Activity

A study conducted on various triazole derivatives highlighted that those with trifluoromethyl substitutions showed enhanced antifungal activity compared to their non-fluorinated counterparts. The inclusion of the trifluoromethyl group in this compound may contribute to increased potency against fungal strains such as Candida albicans and Aspergillus niger .

Antibacterial Activity

In vitro studies have demonstrated that this triazole derivative exhibits broad-spectrum antibacterial activity. For example, compounds derived from similar structures have shown minimum inhibitory concentrations (MICs) against E. coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .

Antioxidant Properties

The antioxidant capacity of triazole derivatives was assessed using DPPH and ABTS assays. Compounds similar to this compound exhibited significant scavenging activity, indicating their potential use in preventing oxidative damage in cells .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
1H-1,2,4-TriazoleBasic structureLess reactive than sulfonyl derivatives
5-Fluoro-1H-1,2,4-triazoleFluorinated triazoleEnhanced stability and solubility
4-Methylthio-1H-1,2,4-triazoleThioether derivativeExhibits different biological activity
3-Thiocyanato-1H-1,2,4-triazoleThiocyanate-substitutedPotentially useful in agrochemical applications

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride
Reactant of Route 2
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4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride

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